molecular formula C16H31N2O8P B000436 Oseltamivir phosphate CAS No. 204255-11-8

Oseltamivir phosphate

Cat. No. B000436
M. Wt: 410.4 g/mol
InChI Key: PGZUMBJQJWIWGJ-ONAKXNSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir Phosphate, commercially known as Tamiflu, is an antiviral medication used for the treatment and prevention of influenza A and B. As a prodrug, it is metabolized to its active form, oseltamivir carboxylate, which inhibits the influenza virus neuraminidase enzyme, crucial for viral replication.

Synthesis Analysis

Several strategies have been developed for the synthesis of Oseltamivir Phosphate. Notably, a formal total synthesis utilized a copper-catalyzed asymmetric three-component reaction strategy, and another employed L-glutamic acid as a chiral source. These methods demonstrate the chemical versatility and complexity in synthesizing Oseltamivir Phosphate, highlighting both the challenges and innovations in pharmaceutical synthesis (Alagiri et al., 2013).

Molecular Structure Analysis

The molecular structure of Oseltamivir Phosphate has been elucidated through various spectroscopic techniques, including X-ray crystallography. The detailed molecular insights provided by these studies have been essential for understanding the drug's mechanism of action at the atomic level (Naumov et al., 2013).

Chemical Reactions and Properties

Oseltamivir Phosphate's synthesis involves several key chemical reactions, including regioselective and stereoselective nucleophilic replacements. These reactions are critical for achieving the desired stereochemistry essential for the drug's antiviral activity. Furthermore, the drug's stability under various conditions has been thoroughly investigated, providing vital information for its formulation and storage (Nie et al., 2009).

Scientific Research Applications

  • Activation and Impairment in Carboxylesterase 1 Variants : Oseltamivir phosphate, used in treating Influenzavirus A and B, requires conversion to its active metabolite by carboxylesterase 1 (CES1). Two CES1 variants can significantly impair this conversion, potentially affecting therapeutic efficacy (Zhu & Markowitz, 2009).

  • Altered Properties in Influenza Virus with Reduced Sensitivity : Viruses with reduced sensitivity to the active metabolite of Oseltamivir phosphate show compromised infectivity and replicative ability. Such mutations can significantly affect the virus's fitness and clinical impact (Carr et al., 2002).

  • Pharmacokinetics in Diverse Populations : Oseltamivir's pharmacokinetics, including its conversion to the active metabolite, exhibit dose-proportional characteristics across diverse populations, including children, adults, and patients with renal or hepatic impairment (Davies, 2010).

  • Environmental Impact : The active metabolite of Oseltamivir phosphate has been detected in sewage and river water, raising concerns about its environmental impact and potential ecotoxicological risks during influenza outbreaks (Ghosh et al., 2009).

  • Brain Penetration and Inflammation : Studies indicate that inflammation can increase the brain penetration of Oseltamivir and its metabolite, which might explain certain central nervous system side effects (Oshima et al., 2009).

  • Synthetic Development : The synthesis and process research for Oseltamivir phosphate, highlighting the challenges and innovations in its production, have been extensively studied. This includes routes from (-)-shikimic acid and other strategies for large-scale production (Abrecht et al., 2004).

  • Degradation in Surface Water : Research shows that Oseltamivir's active drug can persist in water samples, with microbial processes playing a significant role in its degradation, highlighting the importance of environmental considerations in its use (Accinelli et al., 2007).

  • Potential Treatment for Immune Thrombocytopenia : An innovative application of Oseltamivir phosphate was observed in treating a chronic immune thrombocytopenia patient, suggesting a novel approach for this condition's management (Shao et al., 2015).

  • Effect on Canine Mammary Cancer Cell Aggressiveness : Studies on canine mammary tumor cells indicate that Oseltamivir phosphate can alter the sialylation pattern of tumors, impacting tumor aggressiveness. This suggests potential implications in oncology research (de Oliveira et al., 2015).

  • Stability Study in Pharmaceutical Formulation : Research on Oseltamivir phosphate's stability in various pharmaceutical formulations, including oral suspensions, has led to advancements in ensuring its effectiveness and shelf life (Hasson, 2022).

  • Ion Selective Electrode Method for Determination : The development of new methods for determining Oseltamivir phosphate concentration in pharmaceuticals, such as ion selective electrodes, contributes to quality control and counteract counterfeit drugs (Hamza et al., 2017).

  • HPLC Method for Determination in Pharmaceuticals : High-performance liquid chromatography (HPLC) methods have been developed for the rapid determination of Oseltamivir phosphate in pharmaceuticals, crucial for quality control and therapeutic monitoring (Joseph-Charles et al., 2007).

Safety And Hazards

Oseltamivir phosphate is considered hazardous . It can cause serious eye irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUMBJQJWIWGJ-ONAKXNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044230
Record name Oseltamivir phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oseltamivir phosphate

CAS RN

204255-11-8
Record name Oseltamivir phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204255-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir phosphate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204255118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethyl-propoxy)-cyclohex-1-ene carboxylic acid ethyl ester phosphoric acid salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSELTAMIVIR PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3O49NGEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir phosphate
Reactant of Route 2
Oseltamivir phosphate
Reactant of Route 3
Oseltamivir phosphate
Reactant of Route 4
Oseltamivir phosphate
Reactant of Route 5
Oseltamivir phosphate
Reactant of Route 6
Oseltamivir phosphate

Citations

For This Compound
6,150
Citations
M Shibasaki, M Kanai - European Journal of Organic Chemistry, 2008 - Wiley Online Library
… of oseltamivir phosphate, … oseltamivir phosphate 6, which was purified to ≥99 % quality by recrystallization from EtOH. Although this synthetic route can produce oseltamivir phosphate …
M Shibasaki, M Kanai… - Israel Journal of Chemistry, 2011 - Wiley Online Library
… Oseltamivir phosphate is currently the most frequently used … Currently, oseltamivir phosphate is produced through 11 … approaches for oseltamivir phosphate. Representative results …
Number of citations: 41 onlinelibrary.wiley.com
J Magano - Tetrahedron, 2011 - Elsevier
Influenza, a severe viral infection of the respiratory system, is responsible for substantial morbidity and mortality rates due to annual epidemics and unpredictable pandemics, such as …
Number of citations: 77 www.sciencedirect.com
R Takanami, H Ozaki, RR Giri, S Taniguchi… - Journal of Water and …, 2010 - jstage.jst.go.jp
… Oseltamivir Phosphate in River Water No earlier publications in our knowledge have reported detection of oseltamivir phosphate in … Oseltamivir phosphate concentrations at the six …
Number of citations: 34 www.jstage.jst.go.jp
AI Kalashnikov, SV Sysolyatin, GV Sakovich… - Russian Chemical …, 2013 - Springer
… The total yield of oseltamivir phosphate calculated based on (… leads to the preparation of oseltamivir phosphate 1. The synthesis of … The total yield of oseltamivir phosphate calculated on …
Number of citations: 17 link.springer.com
JS Shin, KB Ku, Y Jang, YS Yoon, D Shin… - Journal of …, 2017 - Springer
… Oseltamivir free base (OSV-FB), a modified generic antiviral drug of Tamiflu (oseltamivir phosphate, OSV-P), was launched in the Republic of Korea last year. Here, we examine the …
Number of citations: 19 link.springer.com
P Pandian, K Kannan, M Manikandan… - Int J Pharm Pharm …, 2012 - researchgate.net
… The objective of this research was to formulate and evaluate the Oseltamivir phosphate capsules. … , low cost, quality improved and stable formulation of Oseltamivir Phosphate capsules. …
Number of citations: 14 www.researchgate.net
LD Nie, XX Shi - Tetrahedron: Asymmetry, 2009 - Elsevier
… of oseltamivir phosphate has aroused much interest from synthetic chemists.8, 9, 10 Many synthetic routes for oseltamivir phosphate … practical synthesis of oseltamivir phosphate 1 also …
Number of citations: 86 www.sciencedirect.com
H Shaim, P McCaffrey, JA Trieu, A DeAnda, SG Yates - Platelets, 2020 - Taylor & Francis
Desialylation of platelets results in platelet clearance by the Ashwell-Morrell Receptors (AMR) found on hepatocytes. Studies suggest that oseltamivir phosphate inhibits human …
Number of citations: 26 www.tandfonline.com
M Trajkovic, Z Ferjancic, RN Saicic - Synthesis, 2013 - thieme-connect.com
The formal synthesis of (–)-oseltamivir phosphate (Tamiflu tm ) was accomplished starting from (S)-pyroglutamic acid. The synthesis comprised two carbon–carbon bond forming …
Number of citations: 11 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.